molecular formula C18H19NO3 B4996698 (E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B4996698
M. Wt: 297.3 g/mol
InChI Key: SAFHWRSJTDLJSW-ZHACJKMWSA-N
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Description

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzylamino group and a dimethoxyphenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final enone product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction of the enone can yield the corresponding alcohol or alkane.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylamino and dimethoxyphenyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(phenylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (E)-3-(benzylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the specific combination of the benzylamino and dimethoxyphenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-17-9-8-15(12-18(17)22-2)16(20)10-11-19-13-14-6-4-3-5-7-14/h3-12,19H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFHWRSJTDLJSW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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